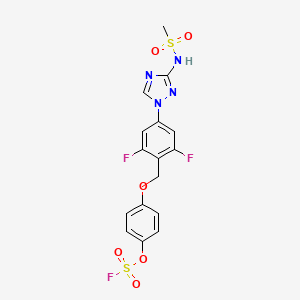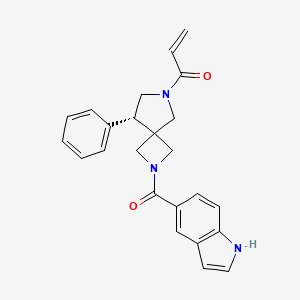
N-cyclopentyldecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyldecanamide is an organic compound characterized by a linear saturated aliphatic amide structure with a cyclopentyl group at one end and a decanamide group at the other. It is a colorless, odorless, and non-toxic compound that is easily soluble in water. This compound is used in various scientific research applications due to its versatile properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyldecanamide typically involves the reaction of cyclopentylamine with decanoic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyldecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
N-cyclopentyldecanamide has a wide range of applications in scientific research, including:
Biochemistry: Used in studies of protein-protein interactions, enzyme kinetics, and protein structure.
Physiology: Employed in research on cell signaling, gene expression, and cell metabolism.
Pharmacology: Utilized in studies of drug delivery, drug metabolism, and drug-target interactions.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyldecanamide is not fully understood. it is believed to exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the suppression of various biochemical and physiological processes, including protein-protein interactions, enzyme kinetics, and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopentylacetamide
- N-cyclopentylhexanamide
- N-cyclopentylheptanamide
- N-cyclopentylundecanamide
Uniqueness
N-cyclopentyldecanamide is unique due to its specific aliphatic chain length and the presence of a cyclopentyl group, which imparts distinct physicochemical properties. These properties make it particularly useful in studies involving long-chain amides and their interactions with biological molecules.
Propriétés
Formule moléculaire |
C15H29NO |
|---|---|
Poids moléculaire |
239.40 g/mol |
Nom IUPAC |
N-cyclopentyldecanamide |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-13-15(17)16-14-11-9-10-12-14/h14H,2-13H2,1H3,(H,16,17) |
Clé InChI |
FOXUGKUZLKLMLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl phosphate](/img/structure/B15135221.png)
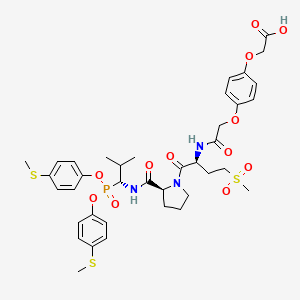

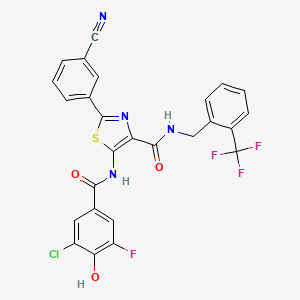
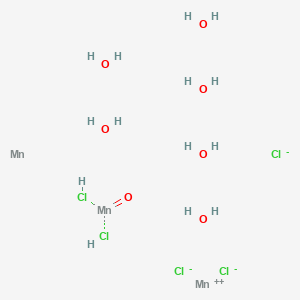
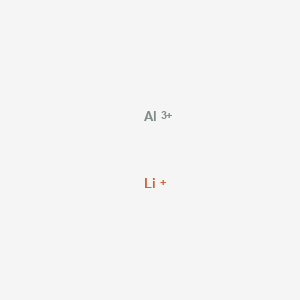
![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)

